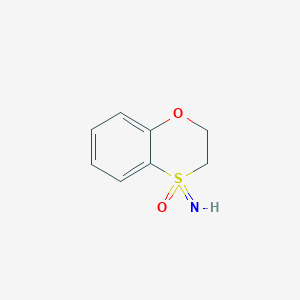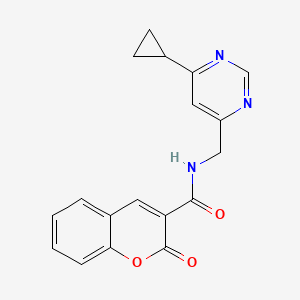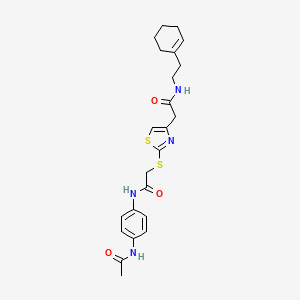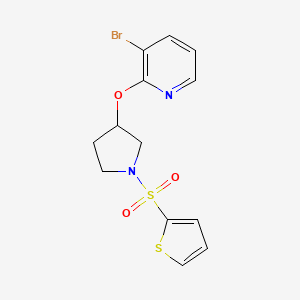
3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyridine derivative with a pyrrolidine ring and a thiophene ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and pyrrolidine rings, along with the thiophene ring. The bromo, oxy, and sulfonyl functional groups would also play significant roles in the compound’s structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyridine, pyrrolidine, and thiophene rings, as well as the bromo, oxy, and sulfonyl functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A study by Bogdanowicz et al. (2013) demonstrated the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives using 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile as a substrate. These derivatives exhibited significant antimicrobial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, highlighting the compound's potential in developing new antibacterial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Heterocyclic Synthesis and Antimicrobial Activity
Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives starting from 3-(4-bromophenyl)-2-cyanoprop-2-enethioamide. The synthesized compounds were evaluated for their in vitro antimicrobial activities, presenting a new avenue for the development of heterocyclic compounds with antimicrobial properties (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antitumor Activity and Drug Development
Wang et al. (2011) reported on the synthesis and antitumor activity of a highly potent 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitor. This compound exhibits selectivity for the proton-coupled folate transporter and folate receptors over the reduced folate carrier, inhibiting β-glycinamide ribonucleotide formyltransferase with potent antitumor activity in vitro and in vivo. This study underscores the compound's potential in cancer treatment by targeting specific cellular transport mechanisms and enzymes involved in tumor growth (Wang, Desmoulin, Cherian, Polin, White, Kushner, Fulterer, Chang, Mitchell-Ryan, Stout, Romero, Hou, Matherly, & Gangjee, 2011).
Cytotoxicity and Cancer Cell Line Screening
Mohareb and MegallyAbdo (2015) utilized 3-bromoacetylcoumarin as the key starting material for synthesizing various heterocyclic compounds incorporating coumarin. The synthesized compounds were screened for in vitro anticancer activity against six human cancer cell lines, showing significant cytotoxic effects. This research contributes to the discovery of new chemotherapeutic agents with potential efficacy against various cancer types (Mohareb & MegallyAbdo, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-2-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S2/c14-11-3-1-6-15-13(11)19-10-5-7-16(9-10)21(17,18)12-4-2-8-20-12/h1-4,6,8,10H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXFCXNNPNDPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

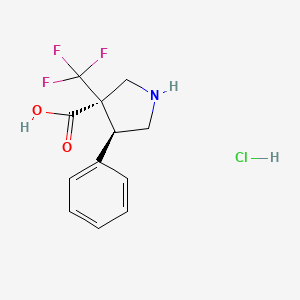
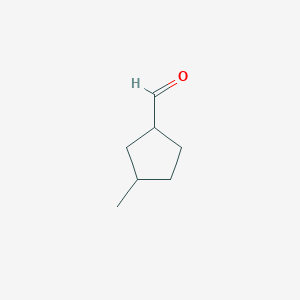
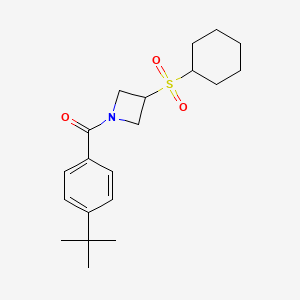
![4-isobutoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2835346.png)
![5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B2835347.png)

![2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2835351.png)
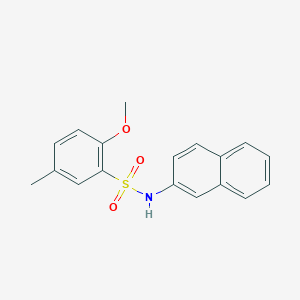
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2835354.png)


